tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate
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Overview
Description
tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate is a synthetic organic compound with the molecular formula C19H31ClN6O2 and a molecular weight of 410.941 . This compound is known for its role as an intermediate in the synthesis of Chlorhexidine, a widely used disinfectant and topical anti-infective agent.
Preparation Methods
The synthesis of tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate involves multiple steps. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, ensuring consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function. The pathways involved in this process are related to the inhibition of microbial growth and the prevention of biofilm formation.
Comparison with Similar Compounds
tert-Butyl (6-(3-(N-(4-Chlorophenyl)carbamimidoyl)guanidino)hexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a different substituent on the phenyl ring, leading to variations in its chemical properties and applications.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound features a piperidine ring, which influences its chemical behavior and applications.
Properties
Molecular Formula |
C19H31ClN6O2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
tert-butyl N-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamate |
InChI |
InChI=1S/C19H31ClN6O2/c1-19(2,3)28-18(27)24-13-7-5-4-6-12-23-16(21)26-17(22)25-15-10-8-14(20)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,24,27)(H5,21,22,23,25,26) |
InChI Key |
BIAUSOROKXSGML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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